molecular formula C5H11NO B1425195 N,3-dimethyloxetan-3-amine CAS No. 1310732-23-0

N,3-dimethyloxetan-3-amine

Cat. No. B1425195
M. Wt: 101.15 g/mol
InChI Key: XAEZCKXASAEYST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,3-dimethyloxetan-3-amine” is a chemical compound with the CAS Number: 1310732-23-0. It has a molecular weight of 101.15 . The physical form of this compound is liquid .


Molecular Structure Analysis

The IUPAC Name for this compound is N,3-dimethyloxetan-3-amine. The InChI Code is 1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3 . This indicates that the compound has a cyclic structure with an oxygen atom and an amine group attached to the same carbon atom in the ring.


Physical And Chemical Properties Analysis

“N,3-dimethyloxetan-3-amine” is a liquid at room temperature . It is stored in a refrigerator, indicating that it may be sensitive to heat .

Scientific Research Applications

  • Scientific Field: Polymer Science
    • Application Summary : N,3-dimethyloxetan-3-amine is used in the functionalization of inorganic adsorbents for water treatment and antimicrobial activities . Adsorption has shown promising outcomes as a treatment technique for wastewater contaminated with pollutants such as heavy metals, dyes, pharmaceuticals, and bacteria .
    • Methods of Application : The most popular and known functionalization strategy is the chemical grafting of amine, due to its low cost, ecofriendliness, and effectiveness . Various amines are employed for the surface modification of inorganic adsorbents to constitute a large panel of resource and low-cost materials usable as an alternative to conventional treatments aimed at removing organic and inorganic pollutants and pathogenic bacteria .
    • Results or Outcomes : Amine-grafted inorganic adsorbents have long been considered as a promising approach for the adsorption of both inorganic and organic pollutants . The literature survey presented in the work provides evidence of the significant potential of amine-grafted inorganic adsorbents to remove not only various contaminants separately from polluted water, but also to remove pollutant mixtures and bacteria .
  • Scientific Field: Polymer Chemistry
    • Application Summary : N,3-dimethyloxetan-3-amine is used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene . This process is used to control the compositional heterogeneity of the resulting copolymers .
    • Methods of Application : The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature . The total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .
    • Results or Outcomes : The copolymerization process results in amine-containing organo-soluble (meth)acrylic copolymers, which are effective dispersant viscosity modifiers for lubricating oils .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) .

properties

IUPAC Name

N,3-dimethyloxetan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(6-2)3-7-4-5/h6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEZCKXASAEYST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyloxetan-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,3-dimethyloxetan-3-amine
Reactant of Route 2
Reactant of Route 2
N,3-dimethyloxetan-3-amine
Reactant of Route 3
Reactant of Route 3
N,3-dimethyloxetan-3-amine
Reactant of Route 4
N,3-dimethyloxetan-3-amine
Reactant of Route 5
Reactant of Route 5
N,3-dimethyloxetan-3-amine
Reactant of Route 6
N,3-dimethyloxetan-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.